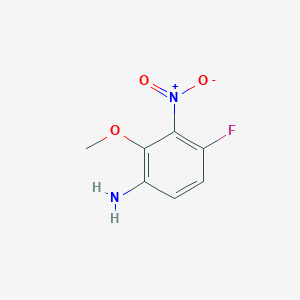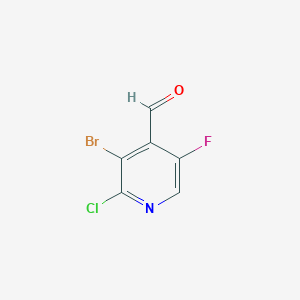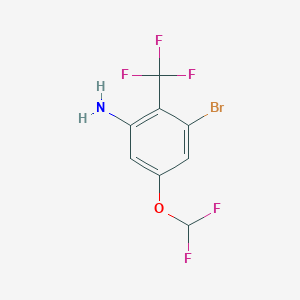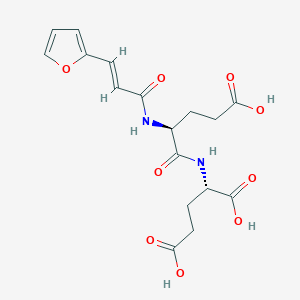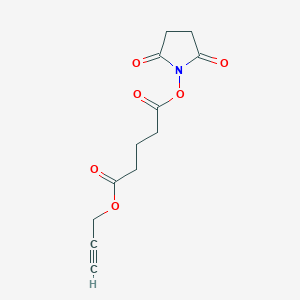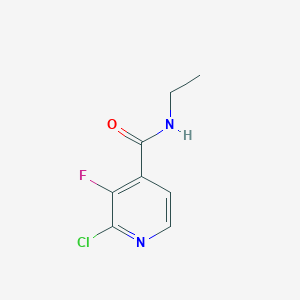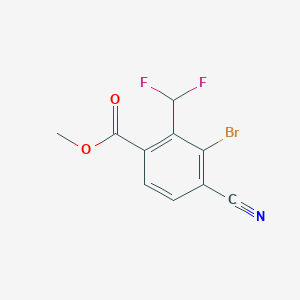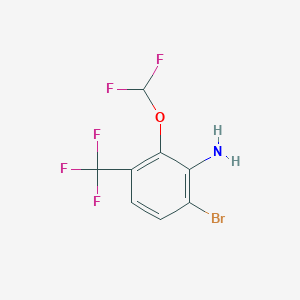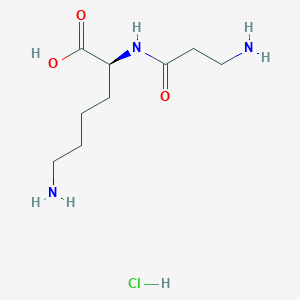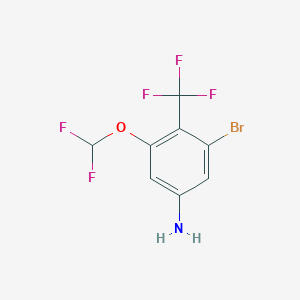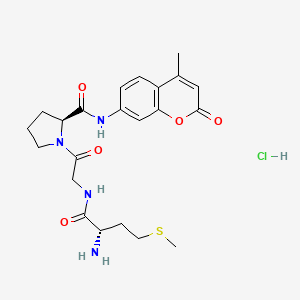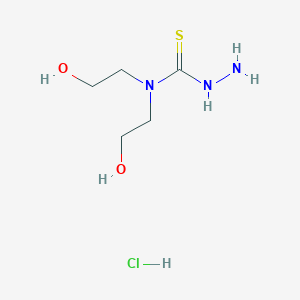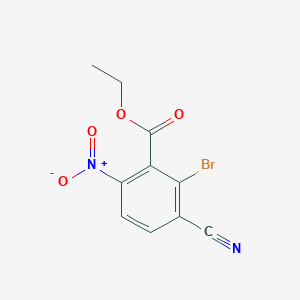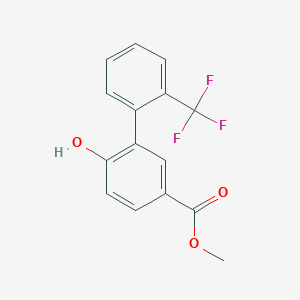![molecular formula C16H24N4O B1450758 1-[(1-Pyrimidin-2-ylpiperidin-3-yl)carbonyl]azepane CAS No. 2181007-92-9](/img/structure/B1450758.png)
1-[(1-Pyrimidin-2-ylpiperidin-3-yl)carbonyl]azepane
説明
Molecular Structure Analysis
The molecular structure of a similar compound, 1-(Pyrimidin-2-yl)piperidin-3-one, has been reported . The linear formula is C9H11O1N3 . The InChI code is 1S/C9H11N3O/c13-8-3-1-6-12(7-8)9-10-4-2-5-11-9/h2,4-5H,1,3,6-7H2 .Chemical Reactions Analysis
While specific chemical reactions involving 1-[(1-Pyrimidin-2-ylpiperidin-3-yl)carbonyl]azepane are not available, pyrimidine derivatives are known to participate in a variety of chemical reactions . For example, an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives .科学的研究の応用
Selective Synthesis of Functionalized Compounds
Researchers have developed methods for the selective synthesis of functionalized trifluoromethylated azepanes, demonstrating the utility of 1-[(1-Pyrimidin-2-ylpiperidin-3-yl)carbonyl]azepane derivatives in synthesizing complex nitrogen-containing heterocycles. These methodologies leverage novel ring-expansion protocols and the alkylation of aziridin-2-yl anions, showcasing the chemical versatility of azepane derivatives in accessing various functionalized cyclic compounds (Dolfen et al., 2014).
Protein Kinase Inhibition
Novel azepane derivatives have been prepared and evaluated for their inhibitory activity against protein kinase B (PKB-alpha) and protein kinase A (PKA), illustrating the potential therapeutic applications of these compounds. The optimization of these molecules based on molecular modeling studies and their plasma stability highlights the relevance of azepane derivatives in drug development (Breitenlechner et al., 2004).
Synthesis of N-Fused Heterocycles
Palladium-catalyzed dearomatizing carbonylation has been utilized for the efficient synthesis of pyrido[2,1-b]quinazolin-11-ones and dipyrido[1,2-a:2',3'-d]pyrimidin-5-ones from bromophenyl derivatives, demonstrating the applicability of azepane-related compounds in creating N-fused heterocycles with potential pharmaceutical relevance (Xu & Alper, 2015).
Synthesis of Amino-Substituted Derivatives
A concise and efficient synthesis of amino-substituted benzo[b]pyrimido[5,4-f]azepines has been reported, starting from allyl-dichloropyrimidine and involving aminolysis and intramolecular Friedel-Crafts cyclization. This research provides insight into the structural and supramolecular analysis of azepine derivatives, which could be crucial for the development of new materials and pharmaceuticals (Quintero et al., 2018).
Potential Anti-Inflammatory Activity
A study on novel tricyclic pyrimido[4′,5′:4,5]pyrimido[1,6-a]azepine derivatives synthesized from a starting compound demonstrated significant anti-inflammatory activity, comparable to diclofenac sodium, with minimal ulcerogenic effects. This underscores the potential of azepane derivatives in developing new anti-inflammatory agents with reduced side effects (El-Sayed et al., 2011).
特性
IUPAC Name |
azepan-1-yl-(1-pyrimidin-2-ylpiperidin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O/c21-15(19-10-3-1-2-4-11-19)14-7-5-12-20(13-14)16-17-8-6-9-18-16/h6,8-9,14H,1-5,7,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKWKOXEXDJERS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CCCN(C2)C3=NC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-Pyrimidin-2-ylpiperidin-3-yl)carbonyl]azepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



